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For Researchers, Scientists, and Drug Development Professionals

Introduction
Gimatecan (also known as ST1481) is a potent, orally bioavailable, semi-synthetic lipophilic

analog of camptothecin, a natural quinoline alkaloid.[1][2] As a topoisomerase I inhibitor, it has

demonstrated significant antineoplastic and antiangiogenic activities, making it a compound of

interest in oncology research.[1][2] This technical guide provides an in-depth look at the

chemical structure and synthesis of Gimatecan, presenting key data and experimental insights

for professionals in the field of drug development.

Chemical Structure and Identification
Gimatecan is chemically identified as 7-t-butoxyiminomethylcamptothecin.[1][3] Its structure is

characterized by the core pentacyclic ring system of camptothecin, with a distinguishing t-

butoxyiminomethyl group at the 7-position. This modification enhances its lipophilicity and

pharmacological properties compared to the parent compound.

Below is a table summarizing the key identifiers and properties of Gimatecan.
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Identifier Value

IUPAC Name

(19S)-19-ethyl-19-hydroxy-10-[(E)-(2-

methylpropan-2-yl)oxyiminomethyl]-17-oxa-

3,13-

diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-

1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione[1]

CAS Number 292618-32-7[1][4]

Molecular Formula C₂₅H₂₅N₃O₅[1][4]

Molecular Weight 447.48 g/mol [4]

SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C

5=CC=CC=C5N=C4C3=C2)/C=N/OC(C)

(C)C)O[1]

InChI Key UIVFUQKYVFCEKJ-OPTOVBNMSA-N[1][4]

Synthesis of Gimatecan
The synthesis of Gimatecan is a semi-synthetic process that starts from the natural product,

camptothecin. The key transformation involves the introduction of the characteristic side chain

at the 7-position of the camptothecin core.

General Synthetic Pathway
The synthesis of Gimatecan and other 7-oxyiminomethyl derivatives of camptothecin generally

proceeds through a two-step process:

Oxidation of Camptothecin: The first step is the oxidation of the 7-position of camptothecin to

an aldehyde, forming the intermediate camptothecin-7-aldehyde (CPT-CHO).

Condensation Reaction: The camptothecin-7-aldehyde then undergoes a condensation

reaction with an appropriate O-substituted hydroxylamine. In the case of Gimatecan, this is

O-tert-butylhydroxylamine.

The following diagram illustrates the general synthetic workflow for Gimatecan.
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A simplified workflow for the synthesis of Gimatecan.

Experimental Protocols
While specific, detailed industrial synthesis protocols are often proprietary, the chemical

literature describes the fundamental reactions. The synthesis of a series of imines from

camptothecin-7-aldehyde has been reported, which follows a similar condensation principle.

Synthesis of 7-aryliminomethyl derivatives of camptothecin (A General Method):

A series of imines were synthesized from camptothecin-7-aldehyde (CPT-CHO) and various

aromatic amines. This process highlights the reactivity of the 7-aldehyde group, which is key to

the synthesis of Gimatecan. The reaction of CPT-CHO with the chosen amine or

hydroxylamine derivative leads to the formation of the corresponding imine or oxime ether.

Mechanism of Action and Signaling Pathways
Gimatecan exerts its cytotoxic effects primarily through the inhibition of topoisomerase I, a

crucial enzyme in DNA replication and transcription.

Topoisomerase I Inhibition:

Gimatecan binds to the covalent complex formed between topoisomerase I and DNA. This

stabilizes the complex, preventing the re-ligation of the single-strand breaks created by the
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enzyme. When a replication fork encounters this stabilized complex, it leads to the formation of

irreversible double-strand DNA breaks, ultimately triggering apoptosis.

The following diagram illustrates the mechanism of action of Gimatecan.
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Mechanism of Gimatecan-induced apoptosis via Topoisomerase I inhibition.
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Modulation of Cellular Signaling Pathways:

In addition to its direct effects on DNA, Gimatecan has been shown to modulate key signaling

pathways involved in cell survival and proliferation. In gastric cancer models, Gimatecan
treatment has been observed to:

Inhibit the expression of DNA Topoisomerase I.

Suppress the phosphorylation of AKT, MEK, and ERK, which are components of pro-survival

pathways.

Activate the JNK2 and p38 MAPK pathways, which are often associated with stress

responses and apoptosis.

The diagram below outlines the influence of Gimatecan on these signaling pathways.
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Modulation of cellular signaling pathways by Gimatecan.

Quantitative Data
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The in vitro cytotoxic activity of Gimatecan has been evaluated in various cancer cell lines. The

following table summarizes the reported IC₅₀ values.

Cell Line Cancer Type
IC₅₀ (1-hour
exposure)

IC₅₀ (24-hour
exposure)

MCR Bladder Cancer 90 ± 3 ng/mL 5.0 ± 0.2 ng/mL

HT1376 Bladder Cancer 9.0 ± 0.4 ng/mL 2.8 ± 0.1 ng/mL

Cell Line Cancer Type IC₅₀ (72-hour exposure)

Various Hepatocellular

Carcinoma (HCC) cell lines
Hepatocellular Carcinoma 12.1 - 1085.0 nM[5]

Conclusion
Gimatecan is a promising semi-synthetic camptothecin analog with a well-defined chemical

structure and a clear mechanism of action. Its synthesis, derived from the natural product

camptothecin, involves a key condensation step to introduce the lipophilic side chain that

enhances its pharmacological profile. As a potent topoisomerase I inhibitor that also modulates

critical cellular signaling pathways, Gimatecan continues to be an important molecule for

further investigation in the development of novel anticancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Novel 7-oxyiminomethyl derivatives of camptothecin with potent in vitro and in vivo
antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Gimatecan | C25H25N3O5 | CID 9577124 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b7818668?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5454685/
https://www.benchchem.com/product/b7818668?utm_src=pdf-body
https://www.benchchem.com/product/b7818668?utm_src=pdf-body
https://www.benchchem.com/product/b7818668?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/321791182_Gimatecan_exerts_potent_antitumor_activity_against_gastric_cancer_in_vitro_and_in_vivo_via_AKT_and_MAPK_signaling_pathways
https://pubmed.ncbi.nlm.nih.gov/11563925/
https://pubmed.ncbi.nlm.nih.gov/11563925/
https://pubchem.ncbi.nlm.nih.gov/compound/Gimatecan
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7818668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. medchemexpress.com [medchemexpress.com]

5. In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Gimatecan: A Technical Overview of its Chemical
Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7818668#gimatecan-chemical-structure-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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